Aeide-C1-NHS ester

Description

Propriétés

IUPAC Name |

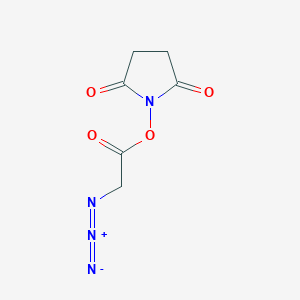

(2,5-dioxopyrrolidin-1-yl) 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-9-8-3-6(13)14-10-4(11)1-2-5(10)12/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENNDBOWHRZLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731335 | |

| Record name | 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824426-32-6 | |

| Record name | 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl 2-azidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Aeide-C1-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aeide-C1-NHS ester, a bifunctional crosslinker integral to the fields of bioconjugation and targeted protein degradation. We will delve into its chemical structure, physicochemical properties, mechanism of action, and its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Identity

This compound is a chemical reagent that serves as a linker molecule.[1][2][3][4] Its structure is characterized by two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide group.[1][2][3] This dual functionality allows for sequential or orthogonal conjugation to different molecules. The NHS ester provides reactivity towards primary amines, while the azide group enables "click chemistry" reactions.[1][2][3][5][][7][8][9][10]

The systematic name for the core structure is 2,5-dioxopyrrolidin-1-yl 2-azidoacetate. Its chemical formula is C₆H₆N₄O₄, and it has a molecular weight of 198.14 g/mol .[5][11]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. These data are crucial for designing experimental conditions, including solvent selection and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₄O₄ | [5][11] |

| Molecular Weight | 198.14 g/mol | [5][11] |

| CAS Number | 824426-32-6 | [5][11] |

| Topological Polar Surface Area (TPSA) | 112.44 Ų | [11] |

| LogP | -0.0961 | [11] |

| Hydrogen Bond Acceptors | 5 | [11] |

| Hydrogen Bond Donors | 0 | [11] |

| Rotatable Bonds | 3 | [11] |

| Solubility (DMSO) | 100 mg/mL (504.69 mM) | [5] |

| Storage Conditions | -20°C, sealed, away from moisture | [1][11] |

Mechanism of Action and Reaction Pathways

This compound's utility stems from the orthogonal reactivity of its two functional groups.

-

NHS Ester Amine Reaction: The NHS ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines (-NH₂) found in proteins (e.g., the ε-amino group of lysine residues) and other biomolecules.[][10] This reaction forms a stable and effectively irreversible amide bond under mild, aqueous conditions, typically at a pH of 7.2-8.5.[]

-

Azide "Click Chemistry" Reactions: The azide group (N₃) is stable under most biological conditions but can specifically react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (like DBCO or BCN) via strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3][5] These "click chemistry" reactions are highly efficient and produce stable triazole linkages.

Figure 2: General bioconjugation workflow using this compound.

Experimental Protocol: Conjugation to Amine-Containing Biomolecules

This section provides a detailed, generalized protocol for the conjugation of this compound to a primary amine-containing biomolecule, such as a protein.

Materials:

-

Amine-containing biomolecule (e.g., protein, antibody)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7]

-

Reaction Buffer: 0.1 M Sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[7][8] (Note: Avoid buffers containing primary amines like Tris).[7]

-

Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4

-

Purification system (e.g., size-exclusion chromatography/gel filtration column)

Procedure:

-

Preparation of Biomolecule Solution:

-

Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.[8] Ensure the buffer does not contain extraneous primary amines.

-

-

Preparation of this compound Stock Solution:

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[]

-

The molar excess of NHS ester to the biomolecule typically ranges from 5 to 20-fold. This should be optimized for each specific application to achieve the desired degree of labeling.[8][9]

-

-

Conjugation Reaction:

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS ester. Incubate for 15-30 minutes.

-

-

Purification of the Conjugate:

-

Characterization and Storage:

-

Characterize the resulting azide-functionalized biomolecule using appropriate analytical techniques (e.g., mass spectrometry, HPLC).

-

The purified conjugate can now be used in a subsequent click chemistry reaction with an alkyne- or cyclooctyne-modified molecule.

-

Store the final product under conditions appropriate for the biomolecule's stability.

-

Application in PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][5]

The synthesis workflow typically involves:

-

Functionalization: An E3 ligase ligand containing a primary amine is reacted with this compound.

-

Purification: The resulting azide-functionalized E3 ligase ligand is purified.

-

Click Reaction: This intermediate is then reacted with an alkyne-modified ligand for the target protein via a CuAAC or SPAAC reaction to form the final PROTAC molecule.

Figure 3: Logical workflow for PROTAC synthesis using this compound.

Storage and Handling

This compound is sensitive to moisture. It should be stored at -20°C in a desiccated, sealed container.[1][11] When preparing to use, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[7][8] Aqueous solutions should be prepared immediately before use as the NHS ester will hydrolyze.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DOR BioPharma, Inc. [dorbiopharma.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. targetmol.cn [targetmol.cn]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. nbinno.com [nbinno.com]

- 11. chemscene.com [chemscene.com]

Aeide-C1-NHS Ester: A Technical Guide to Chemical Properties and Stability for Researchers and Drug Development Professionals

Introduction: Aeide-C1-NHS ester is a bifunctional chemical linker of significant interest in the fields of chemical biology and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal azide group and an N-hydroxysuccinimide (NHS) ester, enables a two-pronged reactivity profile. The azide facilitates "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of molecules containing a corresponding alkyne or strained alkyne. Simultaneously, the NHS ester provides a highly efficient means of conjugation to primary amines present in biomolecules like proteins and peptides. This guide provides an in-depth overview of the chemical properties, stability, and handling of this compound to support its effective use in research and development.

Chemical Properties

This compound is a small molecule linker designed for covalent modification and bioconjugation. Its core structure allows for the linkage of two different molecular entities, a key function in the synthesis of PROTACs which simultaneously bind to a target protein and an E3 ubiquitin ligase.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₄O₄ | [2] |

| Molecular Weight | 198.14 g/mol | [2] |

| CAS Number | 824426-32-6 | [2] |

| Purity | ≥95% | [3] |

| Appearance | Solid | - |

Key Functional Groups and Reactivity:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of proteins.[4][] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][] This reactivity is optimal at a slightly basic pH (typically 7.2-8.5).[4][]

-

Azide Group: The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] It can participate in:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a cytotoxic copper catalyst.[1]

-

Stability and Storage

The stability of this compound is primarily dictated by the hydrolytic lability of the NHS ester group. Understanding and mitigating this instability is crucial for successful conjugation.

Hydrolysis of the NHS Ester:

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the NHS ester, which competes with the desired aminolysis reaction.[4][] The rate of hydrolysis is highly dependent on the pH of the solution.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | [4] |

| 8.6 | 4 | 10 minutes | [4] |

| Neutral | - | 1-2 hours | [] |

Storage Recommendations:

To ensure the longevity and reactivity of this compound, proper storage is essential.

| Condition | Recommendation | Reference |

| Solid Form | Store at -20°C, sealed from moisture. | [2][3] |

| In Solution (e.g., in DMSO) | Can be stored for 1-2 months at -20°C. | [6] |

| General Handling | Allow the vial to warm to room temperature before opening to prevent moisture condensation. Purging with an inert gas like nitrogen or argon before sealing can extend shelf life.[7] |

Solubility:

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][6] For aqueous reactions, it is typically dissolved in a minimal amount of a water-miscible organic solvent before being added to the aqueous buffer.[4]

| Solvent | Concentration | Reference |

| DMSO | 100 mg/mL (504.69 mM) with sonication | [2] |

| In vivo formulations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (12.62 mM) | [1] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

General Protocol for Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein containing primary amines.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, Borate)

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)[6][8]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., gel filtration, dialysis)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.[4]

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[9]

-

Reaction:

-

Add a 5-20 molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[]

-

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a suitable purification method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.

General Protocol for Click Chemistry (CuAAC) following NHS Ester Conjugation

This protocol outlines the subsequent click chemistry reaction of the azide-modified protein with an alkyne-containing molecule.

Materials:

-

Azide-modified protein (from protocol 3.1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA, TBTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants:

-

Dissolve the azide-modified protein in the Reaction Buffer.

-

Dissolve the alkyne-containing molecule in a compatible solvent.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.

-

-

Reaction:

-

In a reaction vessel, combine the azide-modified protein and a molar excess of the alkyne-containing molecule.

-

Add the copper ligand to the reaction mixture.

-

Initiate the reaction by adding CuSO₄ and sodium ascorbate. The final concentrations typically range from 0.1-1 mM for CuSO₄, 1-5 mM for sodium ascorbate, and 0.1-1 mM for the ligand.

-

Incubate the reaction for 1-4 hours at room temperature.

-

-

Purification: Purify the resulting conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove the catalyst and excess reagents.

Visualizations

Signaling Pathway and Reaction Mechanism

Caption: Reaction mechanism of this compound with a primary amine.

Caption: Experimental workflow for bioconjugation using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its dual reactivity allows for the straightforward synthesis of complex bioconjugates, including PROTACs. A thorough understanding of its chemical properties, particularly the stability of the NHS ester, and adherence to appropriate handling and reaction conditions are paramount for achieving successful and reproducible results. This guide provides the foundational knowledge to enable the effective application of this compound in a variety of research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

The Strategic Role of the Azide Group in Azide-C1-NHS Ester: A Technical Guide for Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The Azide-C1-NHS ester is a heterobifunctional crosslinking reagent that has become an indispensable tool in the fields of chemical biology, drug development, and materials science. Its utility lies in its dual functionality, which allows for a two-step sequential conjugation strategy. This guide provides an in-depth exploration of the distinct and synergistic roles of the azide and N-hydroxysuccinimide (NHS) ester moieties, offering insights into its applications and methodologies.

Core Functional Groups: A Tale of Two Reactivities

The power of Azide-C1-NHS ester lies in its two distinct reactive groups, each with a specific role in bioconjugation.

The Amine-Reactive Handle: The N-Hydroxysuccinimide (NHS) Ester

The N-hydroxysuccinimide (NHS) ester is a well-established and highly efficient reactive group for targeting primary amines (-NH₂) on biomolecules.[1][2][3][] These primary amines are abundantly available on proteins (at the N-terminus and on the side chains of lysine residues) and can be incorporated into nucleic acids and other molecules.[3][]

The reaction between an NHS ester and a primary amine results in the formation of a stable and irreversible amide bond.[1][2][] This reaction is a nucleophilic acyl substitution where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the release of the N-hydroxysuccinimide leaving group.[] The reaction is highly selective for primary amines under physiological to slightly alkaline conditions.[1]

Key Characteristics of the NHS Ester Reaction:

| Parameter | Description | Source(s) |

| Target Functional Group | Primary amines (-NH₂) | [1][2][3][] |

| Resulting Bond | Stable amide bond | [1][2][] |

| Optimal pH Range | 7.2 - 9.0 | [1][3][][5] |

| Competing Reaction | Hydrolysis of the NHS ester, which increases with pH | [1][3][] |

| Common Applications | Protein and antibody labeling, surface immobilization | [2][3][][6] |

The Bioorthogonal Handle: The Azide Group

The azide group (-N₃) is the cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[7][8][9] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8][10] In this reaction, an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[7][8]

A significant advantage of the azide group is its bioorthogonality; it is virtually absent in natural biological systems.[7][8] This means that the azide group will not participate in side reactions with other functional groups present in a complex biological sample, ensuring that the subsequent conjugation is highly specific.[8]

In addition to CuAAC, azides can also participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, making it suitable for live-cell imaging and in vivo applications.[9][11][12] Azides can also undergo Staudinger ligation with phosphine-containing molecules.[13][14][15]

Key Characteristics of Azide-Based Click Chemistry:

| Parameter | Description | Source(s) |

| Target Functional Group | Terminal alkynes (CuAAC), strained cyclooctynes (SPAAC) | [7][11][12][16] |

| Resulting Bond | Stable triazole ring | [8][10] |

| Reaction Conditions | Mild, aqueous conditions; Cu(I) catalyst for CuAAC | [8][10] |

| Key Advantages | High specificity, high yield, bioorthogonality, rapid kinetics | [7][8][9] |

| Common Applications | Bioconjugation, drug delivery, materials science, PROTAC synthesis | [10][16][17] |

The Two-Step Conjugation Workflow

The utility of Azide-C1-NHS ester lies in its ability to facilitate a sequential, two-step conjugation process. This allows for the precise and controlled assembly of complex biomolecular conjugates.

Application in PROTAC Development

A prominent application of Azide-C1-NHS ester is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Azide-C1-NHS ester can be used as a linker to connect the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

The following are generalized protocols for the use of Azide-C1-NHS ester. Optimal conditions may vary depending on the specific biomolecules and reagents used.

Protocol for Labeling a Protein with Azide-C1-NHS Ester

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer).[1] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[1][14] The protein concentration should ideally be 1-10 mg/mL.[13]

-

Reagent Preparation: Immediately before use, dissolve the Azide-C1-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution.[3][14]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Azide-C1-NHS ester stock solution to the protein solution.[13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13]

-

Purification: Remove the unreacted Azide-C1-NHS ester and the NHS byproduct using a desalting column, dialysis, or gel filtration.[13]

Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

-

Reactant Preparation: Prepare solutions of the azide-modified biomolecule and the alkyne-containing molecule in a suitable buffer (e.g., PBS).

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state.

-

Click Reaction: Add the copper catalyst solution to the mixture of the azide- and alkyne-containing molecules.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within a shorter timeframe.

-

Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst and unreacted components.

Conclusion

The Azide-C1-NHS ester is a powerful and versatile tool for researchers in the life sciences. The strategic combination of an amine-reactive NHS ester and a bioorthogonal azide group enables a robust, two-step conjugation strategy. This approach provides a high degree of control and specificity, making it ideal for the construction of complex biomolecular architectures for a wide range of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. Understanding the distinct roles and reaction parameters of each functional group is key to successfully implementing this technology in the laboratory.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. glenresearch.com [glenresearch.com]

- 3. lumiprobe.com [lumiprobe.com]

- 5. neb.com [neb.com]

- 6. nbinno.com [nbinno.com]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Organic azide - Wikipedia [en.wikipedia.org]

- 16. NHS-C3-Azide [baseclick.eu]

- 17. ijrpr.com [ijrpr.com]

An In-depth Technical Guide on the Function of the NHS Ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, applications, and practical considerations of N-hydroxysuccinimide (NHS) esters in bioconjugation. NHS esters are a cornerstone of bioconjugation, prized for their ability to efficiently form stable amide bonds with primary amines on biomolecules.[] This reactivity, combined with their relative stability and ease of use, has made them indispensable tools for labeling, crosslinking, and immobilizing proteins, peptides, and other biological macromolecules.[][2]

Core Principles of NHS Ester Chemistry

N-hydroxysuccinimide esters are activated forms of carboxylic acids.[3] This activation is typically achieved by reacting a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (EDC).[][3] The resulting NHS ester is a relatively stable compound that can be isolated and stored for later use.[4]

The utility of NHS esters in bioconjugation stems from their selective reactivity towards primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond.[]

Reaction Mechanism and Influencing Factors

The primary reaction of an NHS ester in bioconjugation is aminolysis, the reaction with a primary amine. However, a competing reaction, hydrolysis, where the NHS ester reacts with water, is a critical factor to control for efficient conjugation.[5]

Several factors influence the efficiency of the aminolysis reaction versus the competing hydrolysis:

-

pH: The pH of the reaction buffer is the most critical parameter. The reaction with amines is strongly pH-dependent.[6] At low pH, the primary amines are protonated and thus non-nucleophilic, preventing the reaction.[6] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring aminolysis. However, the rate of hydrolysis also increases with pH.[5] The optimal pH for most NHS ester conjugations is between 7.2 and 8.5, which provides a balance between amine reactivity and ester stability.[7][8]

-

Temperature: Higher temperatures can increase the rate of both aminolysis and hydrolysis. Reactions are typically carried out at room temperature or 4°C to minimize hydrolysis, especially for longer incubation times.[8]

-

Concentration: Higher concentrations of the biomolecule favor the desired aminolysis reaction over hydrolysis.[5] In dilute protein solutions, the competing hydrolysis reaction can become more significant.[8]

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with the target biomolecule for reaction with the ester.[8] Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used.[8]

Quantitative Data on NHS Ester Stability

The stability of NHS esters in aqueous solutions is a key consideration for successful bioconjugation. The rate of hydrolysis is highly dependent on pH and temperature. The half-life of an NHS ester, the time it takes for half of the ester to hydrolyze, is a useful metric for understanding its stability under different conditions.

| pH | Temperature (°C) | Half-life of Hydrolysis |

| 7.0 | 0 | 4 to 5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Data sourced from Thermo Fisher Scientific technical literature.[5][8]

A study on the immobilization of proteins on a surface functionalized with NHS esters found that the heterogeneous aminolysis rate constant was over three orders of magnitude lower than the heterogeneous hydrolysis rate constant, highlighting the significant competition from hydrolysis.[6][9]

Experimental Protocols

This protocol provides a general guideline for labeling a protein with a fluorescent dye functionalized with an NHS ester. Optimization may be required for specific proteins and dyes.

1. Reagent Preparation:

-

Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[10][11] If the protein is in a buffer containing primary amines, it must be exchanged into a suitable conjugation buffer via dialysis or gel filtration.[11]

-

NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[10][12]

2. Labeling Reaction:

-

Add a calculated molar excess of the NHS ester stock solution to the protein solution. A molar excess of 8 to 15-fold is a common starting point for mono-labeling.[7][10]

-

Gently mix the reaction solution and incubate at room temperature for 1-4 hours or overnight at 4°C.[12][13] Protect from light if using a fluorescent dye.[11]

3. Quenching the Reaction (Optional):

-

The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[8]

4. Purification of the Conjugate:

-

Remove the unreacted NHS ester and byproducts from the labeled protein using size exclusion chromatography (e.g., a desalting column), dialysis, or ultrafiltration.[11][14]

5. Determination of the Degree of Labeling (DOL):

-

The DOL, the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[11]

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye (Amax).[7]

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[7]

-

Calculate the dye concentration using the Beer-Lambert law and its molar extinction coefficient at Amax.[7]

-

The DOL is the molar ratio of the dye to the protein.[7]

Applications of NHS Esters in Bioconjugation

The versatility of NHS ester chemistry has led to its widespread use in various applications within research, diagnostics, and drug development.

-

Fluorescent Labeling: NHS esters are commonly used to attach fluorescent dyes to proteins and antibodies for use in immunoassays, fluorescence microscopy, and flow cytometry.[4][8]

-

Biotinylation: The attachment of biotin to proteins via NHS esters allows for their detection and purification using avidin or streptavidin-based systems.

-

Crosslinking: Homobifunctional NHS esters, containing two NHS ester groups, can be used to crosslink proteins, helping to study protein-protein interactions.[14] Heterobifunctional crosslinkers, containing an NHS ester and another reactive group (e.g., a maleimide), are used to create specific protein conjugates, such as antibody-drug conjugates (ADCs).[]

-

Surface Immobilization: NHS esters are used to immobilize proteins and other biomolecules onto surfaces for applications such as ELISAs, protein microarrays, and biosensors.[8][14]

-

Peptide Synthesis: NHS esters are instrumental in peptide synthesis for the formation of amide bonds between amino acids.[8]

Logical Relationships in NHS Ester Bioconjugation

The success of an NHS ester bioconjugation experiment depends on the careful consideration of several interrelated factors. The following diagram illustrates the logical relationships between the key parameters.

References

- 2. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rethinking the Chemical Reaction as a Graph: Imaginary Transition Structures and Beyond | Depth-First [depth-first.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NP [thermofisher.com]

- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lumiprobe.com [lumiprobe.com]

- 11. biotium.com [biotium.com]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to Aeide-C1-NHS Ester for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Aeide-C1-NHS ester, a bifunctional chemical linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. We will cover its physicochemical properties, mechanism of action, relevant experimental protocols, and the broader context of its application in drug discovery.

Introduction to Targeted Protein Degradation (TPD) and PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, primarily the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function and require sustained occupancy, TPD technologies aim to remove the target protein entirely.[1][3]

PROTACs are at the forefront of this approach. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[4] One ligand binds to a target Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2][6] The linker is a critical component, and this compound is a versatile tool for its construction.

This compound is an alkyl/ether-based PROTAC linker featuring two key reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide group.[4][7][8] The NHS ester reacts efficiently with primary amines, while the azide group is primed for bioorthogonal "click chemistry," making it a valuable building block for the modular synthesis of PROTACs.[7][8]

Core Data and Physicochemical Properties

Quantitative data for this compound has been compiled from various suppliers and databases. This information is crucial for experimental design, including reaction stoichiometry and solution preparation.

| Property | Value | Source(s) |

| CAS Number | 824426-32-6 | [5][8][9] |

| Molecular Formula | C₆H₆N₄O₄ | [5][8][9] |

| Molecular Weight | 198.14 g/mol | [5][8][9] |

| Purity | ≥95% - 98.0% | [8][9] |

| Appearance | (Typically a solid) | - |

| Storage Conditions | -20°C, sealed, away from moisture | [5][9] |

| Solubility (In Vitro) | DMSO: 100 mg/mL (504.69 mM) | [5] |

| Solubility (In Vivo) | ≥ 2.5 mg/mL (12.62 mM) in various formulations (e.g., 10% DMSO / 90% Corn Oil) | [4][5] |

Mechanism and Workflow

This compound functions as a heterobifunctional linker, enabling the covalent joining of two different molecular components through distinct chemical reactions.

Amine Conjugation via NHS Ester

The N-hydroxysuccinimide ester is a highly efficient amine-reactive group.[10] It reacts with primary aliphatic amines, such as the ε-amino group of lysine residues or an N-terminus on a protein/peptide, to form a stable and irreversible amide bond.[11][] This reaction proceeds optimally under slightly basic conditions (pH 7.2-8.5) and releases N-hydroxysuccinimide as a water-soluble byproduct.[13][14]

PROTAC Synthesis Strategy

The dual functionality of this compound allows for a stepwise, controlled synthesis of a PROTAC. First, the NHS ester is used to couple the linker to one of the two ligands (either for the POI or the E3 ligase) that has been synthesized with a free primary amine. Following purification, the azide group on the newly formed conjugate is then reacted with the second ligand, which must contain a complementary alkyne group, via a click chemistry reaction (e.g., CuAAC or SPAAC).[7][8]

PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule acts as a catalyst for protein degradation.[1] It simultaneously binds the POI and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to poly-ubiquitinate the POI. The chain of ubiquitin molecules serves as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the target protein into small peptides.[6] The PROTAC is then released and can induce the degradation of another POI molecule.[1]

Experimental Protocols

The following is a generalized protocol for the conjugation of this compound to an amine-containing molecule. This protocol is based on standard methodologies for NHS ester reactions and should be optimized for specific molecules and scales.[][13]

Protocol: Conjugation of this compound to a Primary Amine

3.1. Materials and Reagent Preparation

-

This compound: Stored at -20°C, desiccated. Allow to warm completely to room temperature before opening to prevent moisture condensation.

-

Amine-Containing Molecule (e.g., POI-ligand): Of known concentration and purity.

-

Reaction Buffer: Amine-free buffer, pH 8.3-8.5. A common choice is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[13] Buffers containing primary amines (like Tris) should be avoided as they will compete in the reaction.

-

Anhydrous Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure it is high-purity and amine-free.[13]

-

Quenching Reagent (Optional): 1 M Tris-HCl or Glycine, pH ~7.4.

-

Purification System: Gel filtration (e.g., Sephadex column) or HPLC suitable for separating the conjugate from unreacted starting materials.[11][13]

3.2. Stock Solution Preparation

-

Amine-Molecule Solution: Prepare a solution of your amine-containing molecule in the Reaction Buffer. A typical concentration range is 1-10 mg/mL.[13]

-

NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[] Unused stock solution in anhydrous solvent can be stored at -20°C for short periods but should be protected from moisture.[11]

3.3. Conjugation Reaction

-

Calculate Molar Ratio: Determine the desired molar excess of this compound to the amine-containing molecule. A starting point is often a 5 to 15-fold molar excess of the NHS ester to achieve efficient labeling.[13] The optimal ratio depends on the number of available amines and the desired degree of labeling and must be determined empirically.

-

Formula for mass calculation: mg of NHS ester = (mg of amine-molecule / MW of amine-molecule) * Molar_Excess * MW of NHS ester

-

-

Initiate Reaction: While gently stirring or vortexing the Amine-Molecule Solution, add the calculated volume of the NHS Ester Stock Solution in a dropwise manner.[11]

-

Incubation: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice, protected from light.[13] Some protocols suggest 1 hour at room temperature is sufficient.[11] Incubation time is a key parameter for optimization.

3.4. Reaction Quenching and Purification

-

Quenching (Optional): To stop the reaction, you can add a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will react with any remaining NHS ester.

-

Purification: Separate the final conjugate from excess unreacted this compound, the NHS byproduct, and quenching reagents. Gel filtration is a common and effective method for macromolecules.[13] For smaller molecules, purification by preparative HPLC is standard.

-

Characterization: Confirm the successful conjugation and purity of the final product using appropriate analytical techniques, such as LC-MS to verify the mass of the conjugate and HPLC to assess purity.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the field of targeted protein degradation. Its bifunctional nature, combining robust amine-reactive chemistry with the precision of click chemistry, facilitates the modular and efficient synthesis of PROTACs. By providing a reliable method to link POI-binding and E3 ligase-recruiting moieties, this linker is instrumental in the development of novel therapeutics designed to hijack the cellular machinery for the selective elimination of disease-relevant proteins. A thorough understanding of its properties and reaction protocols is essential for its successful application in the design and synthesis of next-generation protein degraders.

References

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aminer.org [aminer.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | The Rgenetics Project [rgenetics.org]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. chemscene.com [chemscene.com]

- 10. nbinno.com [nbinno.com]

- 11. biotium.com [biotium.com]

- 13. interchim.fr [interchim.fr]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

Aeide-C1-NHS Ester: An In-depth Technical Guide to a Versatile Heterobifunctional Crosslinker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Aeide-C1-NHS ester, a heterobifunctional crosslinker playing a pivotal role in modern bioconjugation strategies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, mechanism of action, and applications of this compound. Detailed experimental protocols for its use in bioconjugation are provided, along with key quantitative data to guide experimental design. Visualizations of the underlying biochemical pathways and experimental workflows are included to facilitate a deeper understanding of its application in targeted protein degradation and other advanced scientific endeavors.

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent linkage of two different molecules. Its heterobifunctional nature stems from the presence of two distinct reactive groups at opposite ends of a short alkyl/ether spacer: an N-hydroxysuccinimide (NHS) ester and an azide group.[1][2] This dual functionality allows for a controlled, stepwise conjugation, making it an invaluable reagent in chemical biology, drug discovery, and diagnostics.

The NHS ester moiety provides reactivity towards primary amines, such as the N-terminus of proteins or the side chain of lysine residues, forming stable amide bonds.[][4] The azide group, on the other hand, is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] Specifically, the azide can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with alkyne-containing molecules.[1][2] This orthogonal reactivity makes this compound a powerful linker for constructing complex biomolecular conjugates.

One of the most prominent applications of this compound is in the synthesis of PROTACs.[1][][5] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] this compound serves as a linker to connect the target protein-binding ligand to the E3 ligase-binding ligand, forming the functional PROTAC molecule.

Physicochemical and Reactive Properties

A clear understanding of the properties of this compound is crucial for its effective use. The following tables summarize its key physical, chemical, and reactive characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 2-azidoacetate | [5] |

| Molecular Formula | C6H6N4O4 | [5] |

| Molecular Weight | 198.14 g/mol | [5] |

| CAS Number | 824426-32-6 | [5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% | [7] |

| Solubility | Soluble in DMSO (100 mg/mL) and other organic solvents. Aqueous solubility is limited. | [5] |

| Storage | Store at -20°C, sealed and protected from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |

Table 2: Reactive Properties and Conditions of this compound Functional Groups

| Functional Group | Reactive Partner | Reaction Type | Optimal pH | Key Considerations | Reference(s) |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH2) | Acyl Substitution | 7.2 - 8.5 | Hydrolysis competes with aminolysis, especially at higher pH. Reaction is typically performed in non-amine containing buffers like phosphate, bicarbonate, or borate buffer. | [4][8] |

| Azide (-N3) | Terminal Alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Not strictly pH-dependent | Requires a copper(I) catalyst, which can be cytotoxic. Ligands can be used to mitigate toxicity. | [1] |

| Azide (-N3) | Strained Cycloalkynes (e.g., DBCO, BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Not strictly pH-dependent | Copper-free and highly bioorthogonal, suitable for live-cell applications. | [1][2] |

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to facilitate controlled, sequential bioconjugation reactions.

Amine-Reactive Conjugation via NHS Ester

The NHS ester group reacts with primary amines through nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where a significant portion of the primary amines are deprotonated and thus more nucleophilic.[4] However, at higher pH, the rate of hydrolysis of the NHS ester increases, which can reduce the conjugation efficiency.[8]

Bioorthogonal Ligation via Azide Group

The azide functionality of this compound allows for its participation in click chemistry reactions.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide group reacts with a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction is highly efficient and specific.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the use of a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain of the cycloalkyne allows it to react with the azide without the need for a copper catalyst. This makes SPAAC a truly bioorthogonal reaction that can be performed in living systems.

Application in Targeted Protein Degradation: PROTAC Synthesis

A primary application of this compound is the synthesis of PROTACs for targeted protein degradation. The general strategy involves a two-step process:

-

Ligand 1 Conjugation: The NHS ester end of this compound is reacted with a primary amine on either the target protein-binding ligand or the E3 ligase-binding ligand.

-

Ligand 2 Conjugation: The azide end of the now-modified ligand is then reacted with an alkyne-functionalized second ligand via either CuAAC or SPAAC to complete the PROTAC synthesis.

The resulting PROTAC molecule can then be introduced to cells where it forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and degradation of the target protein.

Experimental Protocols

The following are generalized protocols for the use of this compound. Note: These protocols are starting points and may require optimization for specific applications and biomolecules.

Protocol for Labeling a Protein with this compound

This protocol describes the conjugation of the NHS ester moiety to primary amines on a protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, Bicarbonate)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring or rotation.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Characterize the resulting azide-functionalized protein. The degree of labeling can be determined using techniques such as mass spectrometry.

Protocol for Click Chemistry Ligation (SPAAC)

This protocol describes the reaction of the azide-functionalized protein with a strained alkyne-containing molecule (e.g., DBCO-functionalized molecule).

Materials:

-

Azide-functionalized protein (from protocol 5.1)

-

DBCO-functionalized molecule of interest

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Ligation Reaction: Add a 1.5-5 fold molar excess of the DBCO-functionalized molecule to the azide-functionalized protein in the Reaction Buffer.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may vary depending on the specific reactants.

-

Purification: If necessary, remove excess unreacted DBCO-functionalized molecule using an appropriate purification method such as dialysis, size-exclusion chromatography, or affinity chromatography.

-

Characterization: Analyze the final conjugate to confirm successful ligation, for example, by SDS-PAGE, mass spectrometry, or functional assays.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in life sciences and drug development. Its dual reactivity allows for the controlled and efficient synthesis of complex bioconjugates, most notably PROTACs for targeted protein degradation. By understanding its chemical properties and employing optimized experimental protocols, researchers can effectively leverage this compound to advance their research in areas ranging from fundamental cell biology to the development of novel therapeutics. This guide serves as a foundational resource to facilitate the successful application of this important chemical tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 4. lumiprobe.com [lumiprobe.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. ibiantech.com [ibiantech.com]

- 7. biocompare.com [biocompare.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

The Architect's Blueprint: A Technical Guide to Linker Design in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[1] While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] This in-depth guide provides a technical overview of the core principles of PROTAC linker design, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The linker's primary role is to orchestrate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3] Its length, composition, and rigidity dictate the relative orientation and proximity of the two proteins, directly impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation.[1][3] An optimally designed linker can lead to positive cooperativity in ternary complex formation, enhancing its stability, while a poorly designed one can result in steric hindrance or unfavorable protein-protein interactions.[1]

The Crucial Role of Linker Properties in PROTAC Performance

The design of an effective PROTAC is a multi-parameter optimization process where the linker's characteristics are paramount. Key properties that must be carefully considered include its length, chemical composition (flexibility versus rigidity), and the points of attachment to the two ligands.

Linker Length: A Balancing Act for Optimal Ternary Complex Formation

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[4] A linker that is too short may be unable to span the distance between the two proteins, leading to steric clashes and preventing the formation of a stable ternary complex.[1] Conversely, an excessively long linker can introduce excessive flexibility, leading to an entropic penalty upon binding and potentially unstable or non-productive ternary complexes.[1][3]

The optimal linker length is highly dependent on the specific POI and E3 ligase. For instance, in a study on estrogen receptor-α (ERα)-targeting PROTACs, a 16-atom chain length was found to be optimal for degradation.[4] Similarly, for TANK-binding kinase 1 (TBK1)-targeting PROTACs, linkers between 12 and 29 atoms showed submicromolar degradation potency, with a 21-atom linker being the most effective.[3]

Linker Composition: The Interplay of Flexibility and Rigidity

The chemical makeup of the linker significantly influences a PROTAC's physicochemical properties and its ability to induce a productive ternary complex. Linkers are broadly categorized as flexible or rigid.

Flexible Linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom.[1] This flexibility can be advantageous, allowing the PROTAC to adopt multiple orientations and increasing the likelihood of forming a productive ternary complex.[1] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1][3]

Rigid Linkers , which often incorporate cyclic moieties like piperazine or piperidine, or aromatic rings, introduce conformational constraints.[1] This can be beneficial in "pre-organizing" the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially increasing potency and selectivity.[1] However, the lack of flexibility can also make it more challenging to achieve an optimal ternary complex geometry.[1]

Linker Attachment Points: Guiding the Interaction

The points at which the linker is connected to the POI and E3 ligase ligands, known as "exit vectors," are crucial.[4] The linker should be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[4] Ideally, the attachment point should be a solvent-exposed region of the ligand when it is bound to its target protein.[5] Varying the attachment point can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency.[4][5] For example, in the development of ERα-targeting PROTACs, an N-terminal attachment of the linker to the pentapeptide E3 ligase ligand resulted in superior ER degradation compared to a C-terminal attachment.[4]

Quantitative Analysis of Linker Impact on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of linker length, composition, and attachment point on PROTAC performance, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Table 1: Impact of Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| ERα | VHL | Alkyl | 9 | >10,000 | ~50 | [4] |

| ERα | VHL | Alkyl | 12 | ~5,000 | ~75 | [4] |

| ERα | VHL | Alkyl | 16 | ~1,000 | ~95 | [4] |

| ERα | VHL | Alkyl | 19 | ~5,000 | ~70 | [4] |

| ERα | VHL | Alkyl | 21 | >10,000 | ~60 | [4] |

| TBK1 | CRBN | Alkyl/Ether | < 12 | No Degradation | - | [3] |

| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | [3] |

| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | [3] |

| PI3K/mTOR | VHL | Alkyl | 8 (GP262) | PI3Kγ: 42.23, mTOR: 45.4 | PI3Kγ: 88.6, mTOR: 74.9 | [6] |

Table 2: Impact of Linker Composition on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Type | Representative Compound | DC50 (nM) | Dmax (%) | Reference |

| BET | CRBN | Flexible (Alkyl) | 48 | pM range | - | [3] |

| BET | CRBN | Rigid (Alkyne) | QCA570 (49) | 3-fold more potent than 48 | - | [3] |

| BTK | CRBN | Flexible (PEG) | - | 1-40 | >85 | [3] |

| BRD9 | VHL | Rigid (Piperazine) | - | Potent Degradation | - | [1] |

Table 3: Impact of Linker Attachment Point on PROTAC Efficacy

| Target Protein | E3 Ligase | Ligand | Linker Attachment Point | Degradation Efficacy | Reference |

| ERα | VHL | Pentapeptide | N-terminus | Superior Degradation | [4] |

| ERα | VHL | Pentapeptide | C-terminus | Inferior Degradation | [4] |

| BRD9 | VHL | VHL ligand | Different derivatization sites | Varied Potency | [7] |

Signaling Pathways in PROTAC-Mediated Degradation

The primary mechanism of action for PROTACs is the hijacking of the ubiquitin-proteasome system. However, the downstream consequences of target protein degradation can intersect with and modulate various other cellular signaling pathways.

The Ubiquitin-Proteasome System (UPS)

The canonical pathway for PROTAC-mediated degradation involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Intersection with Apoptosis and Autophagy

The degradation of key regulatory proteins by PROTACs can have profound effects on cell fate, often leading to the induction of apoptosis (programmed cell death) or autophagy (a cellular recycling process).

-

Apoptosis: Degradation of anti-apoptotic proteins, such as BCL-2 family members, can tip the cellular balance towards apoptosis, making this a promising strategy in cancer therapy.[8] PROTACs targeting these proteins can sensitize cancer cells to other therapeutic agents.[8]

-

Autophagy: While PROTACs primarily utilize the UPS, there is emerging evidence of interplay with the autophagy-lysosome pathway.[9][10] Technologies like AUTACs (Autophagy-Targeting Chimeras) and LYTACs (Lysosome-Targeting Chimeras) are being developed to harness this alternative degradation pathway, particularly for non-protein targets or protein aggregates.[9][10]

Experimental Protocols for PROTAC Linker Evaluation

A robust experimental workflow is essential for the rational design and optimization of PROTAC linkers. This involves a series of in vitro and cell-based assays to assess ternary complex formation, protein degradation, and cell permeability.

Experimental Workflow for PROTAC Evaluation

A typical workflow for evaluating a new PROTAC involves synthesizing the compound, confirming its ability to form a ternary complex, assessing its degradation of the target protein in cells, and measuring its cell permeability.

Detailed Methodologies for Key Experiments

1. Ternary Complex Formation Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

-

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

-

Principle: This assay measures the FRET signal between a donor fluorophore-labeled antibody recognizing a tag on the POI and an acceptor fluorophore-labeled antibody recognizing a tag on the E3 ligase. A signal is generated only when the two proteins are brought into close proximity by the PROTAC.

-

Protocol:

-

Reconstitute purified, tagged POI and E3 ligase proteins in an appropriate assay buffer.

-

In a microplate, add the POI and E3 ligase proteins.

-

Add serial dilutions of the PROTAC compound.

-

Add the donor (e.g., Tb-cryptate) and acceptor (e.g., d2) labeled antibodies.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 1-4 hours).

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (TC50).

-

2. Protein Degradation Assay: Western Blot

-

Objective: To quantify the reduction in target protein levels in cells following PROTAC treatment.

-

Principle: This technique uses specific antibodies to detect the target protein in cell lysates separated by size via gel electrophoresis.

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and quantify the total protein concentration in each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

-

3. Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To assess the passive permeability of a PROTAC across an artificial membrane, predicting its ability to cross cell membranes.

-

Principle: This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

-

Protocol:

-

Prepare a lipid solution (e.g., 2% lecithin in dodecane) and coat the filter of a 96-well donor plate to form the artificial membrane.

-

Add the PROTAC compound to the donor wells.

-

Fill the acceptor wells of a separate 96-well plate with buffer.

-

Place the donor plate on top of the acceptor plate, creating a "sandwich."

-

Incubate for a defined period (e.g., 4-18 hours) at room temperature.

-

After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the compound.

-

4. Binding Affinity Assay: Fluorescence Polarization (FP)

-

Objective: To determine the binding affinity of the PROTAC for its target protein and E3 ligase, both individually (binary) and in the formation of the ternary complex.

-

Principle: This technique measures the change in the polarization of fluorescently labeled light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger protein. The increase in polarization is proportional to the extent of binding.

-

Protocol (for binary binding):

-

A fluorescently labeled version of the POI ligand or E3 ligase ligand is used as the tracer.

-

In a microplate, add a fixed concentration of the tracer.

-

Add serial dilutions of the corresponding protein (POI or E3 ligase).

-

Incubate to allow binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

Plot the change in polarization against the protein concentration to determine the dissociation constant (Kd).

-

-

Protocol (for ternary complex cooperativity):

-

Saturate the PROTAC with one of the binding proteins.

-

Titrate in the second protein and measure the change in FP to assess the stability of the ternary complex.

-

Conclusion: Rational Linker Design as a Cornerstone of PROTAC Development

The linker is a pivotal component in the design of effective PROTACs, with its properties having a profound impact on the ultimate biological activity of the molecule. A deep understanding of how linker length, composition, and attachment points influence ternary complex formation, cell permeability, and downstream signaling is essential for the rational design of novel protein degraders. The empirical nature of linker optimization necessitates a systematic approach, employing a suite of robust biophysical and cell-based assays to guide the iterative design process. As our understanding of the complex interplay between the linker and the biological system continues to grow, so too will our ability to develop highly potent and selective PROTACs for a wide range of therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. esmed.org [esmed.org]

- 9. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

Aeide-C1-NHS Ester: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive Material Safety Data Sheet (MSDS). A specific MSDS for Aeide-C1-NHS ester was not available at the time of writing. The information provided herein is a synthesis of data from supplier product pages and general safety guidelines for N-hydroxysuccinimide (NHS) esters and organic azides. Users should always consult with their institution's safety office and refer to all available safety information before handling this compound.

Introduction

This compound is a bifunctional chemical linker commonly employed in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates an azide group, enabling "click chemistry" reactions, and an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules.[1] Understanding the chemical properties and adhering to strict safety protocols is paramount when working with this reactive compound.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound, compiled from various supplier sources.

| Property | Value | Source(s) |

| CAS Number | 824426-32-6 | [2][3] |

| Molecular Formula | C₆H₆N₄O₄ | [2][3] |

| Molecular Weight | 198.14 g/mol | [2][3] |

| Purity | ≥95% - 98.0% | [2][3] |

| Appearance | Solid (presumed) | General knowledge of NHS esters |

| Solubility | Soluble in DMSO, DMF.[1][4][5] In Vitro: DMSO: 100 mg/mL (504.69 mM; requires sonication).[6] In Vivo: Formulations in DMSO/PEG300/Tween-80/saline or DMSO/corn oil have been described.[6] | [1][4][5][6] |

Safety and Handling

Due to the presence of both an azide and a reactive NHS ester, this compound requires careful handling to prevent personal exposure and ensure chemical stability. The following safety information is based on guidelines for these functional groups.

Hazard Identification

While a specific hazard classification for this compound is not available, compounds with similar functional groups present the following potential hazards:

-

Skin and Eye Irritation: NHS esters can cause skin and serious eye irritation.[7][8]

-

Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[7]

-

Potential for Explosive Decomposition: Organic azides are energetic molecules and can be sensitive to heat, shock, and friction.[9][10] Low molecular weight azides, in particular, pose a higher risk.[9]

-

Toxicity: The azide ion is known to be toxic.[9]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| PPE | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile).[11] Replace if contaminated. |

| Eye Protection | Safety glasses with side shields or goggles.[8] |

| Lab Coat | Standard laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[7] |

Handling Procedures

-

Work Area: All manipulations should be performed in a well-ventilated chemical fume hood.[10]

-

Dispensing: Avoid generating dust when weighing and dispensing the solid material.[7] Use plastic or ceramic spatulas, as metal spatulas can form shock-sensitive metal azides.[10][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and heavy metals.[10][11] Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form explosive compounds.[9][10]

-

Moisture Sensitivity: NHS esters are moisture-sensitive and can hydrolyze.[13] Handle in a dry environment and store in a desiccator.

-

Waste Disposal: Dispose of waste containing this compound in a dedicated, labeled container according to institutional and local regulations. Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[12][14]

Storage

Proper storage is crucial for maintaining the integrity and safety of this compound.

| Condition | Recommendation | Source(s) |

| Temperature | -20°C for long-term storage.[1][3] | [1][3] |

| Atmosphere | Store in a tightly sealed container, away from moisture.[1][3] Consider storing under an inert atmosphere (e.g., argon or nitrogen). | [1][3] |

| Light | Protect from light.[11] | [11] |

| Solutions | Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C.[1] Aliquot to avoid repeated freeze-thaw cycles.[1] | [1] |

First Aid Measures

The following first-aid measures are based on general procedures for handling hazardous chemicals. Seek immediate medical attention in case of significant exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |